4-[Butyl(methyl)amino]pyridine-2-carbonitrile
Description
4-[Butyl(methyl)amino]pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a butyl group, a methylamino group, and a carbonitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-[butyl(methyl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJURBZUAXXVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=NC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(methyl)amino]pyridine-2-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with butylmethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the butylmethylamino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Butyl(methyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the pyridine ring.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemical Synthesis Applications
4-[Butyl(methyl)amino]pyridine-2-carbonitrile serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in several chemical reactions:
- Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of the pyridine ring. Common reagents include amines or thiols, typically in polar aprotic solvents.
- Oxidation Reactions : It can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction Reactions : The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Biological Research Applications
In biological contexts, this compound is utilized as a probe to study interactions between pyridine derivatives and biological macromolecules. Its role as a ligand allows it to bind to metal ions or other molecules, influencing various biochemical pathways. This interaction is crucial for understanding molecular mechanisms in cellular processes.
Pharmaceutical Development
The compound shows promise in pharmaceutical applications due to its unique chemical properties:
- Potential Drug Development : It may be used in developing pharmaceuticals targeting specific biological pathways or conditions. For instance, its structural analogs have been investigated for their anti-inflammatory properties and ability to inhibit specific enzymes involved in pain and inflammation pathways .
Industrial Applications
In industrial settings, this compound is employed in the synthesis of agrochemicals and other industrial chemicals. Its reactivity profiles make it suitable for creating various derivatives that have applications in agriculture and manufacturing processes.
Case Studies and Research Findings
Research has indicated that derivatives of pyridine compounds exhibit significant biological activities, including anti-inflammatory effects and inhibition of enzyme activity linked to pain pathways. For example, studies on structurally similar compounds have demonstrated their efficacy in reducing inflammatory responses in cell models .
Mechanism of Action
The mechanism of action of 4-[Butyl(methyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[Butyl(methyl)amino]pyridine-2-carboxamide
- 4-[Butyl(methyl)amino]pyridine-2-carboxylate
- 4-[Butyl(methyl)amino]pyridine-2-thiol
Uniqueness
4-[Butyl(methyl)amino]pyridine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific research and industrial applications where the carbonitrile functionality is required.
Biological Activity
4-[Butyl(methyl)amino]pyridine-2-carbonitrile (CAS Number: 1249999-25-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a butyl and methyl amino group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H15N3
- Molecular Weight : 189.26 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research highlighted its effectiveness against several viral pathogens, with specific activity noted against the tobacco mosaic virus (TMV). The mechanism appears to involve inhibition of viral replication, although further studies are needed to elucidate the precise pathways involved .
Anticancer Properties
Preliminary findings suggest that this compound may exhibit anticancer activity. In cell line studies, it demonstrated cytotoxic effects against various cancer cell types, potentially through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate key signaling pathways involved in cancer progression is currently under investigation .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : Its structural features allow it to bind to receptors, influencing cellular signaling cascades that regulate growth and proliferation.
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Activity Type | MIC/IC50 Values |
|---|---|---|
| 4-(3-Chlorophenylamino)-1-phenyl-1H-pyrazolo-[3,4-b]-pyridine | Antiviral | IC50 = 19 μM |
| 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran | Antimicrobial | MIC = 3.125 μg/mL |
| Compound A (Neuraminidase inhibitor) | Antiviral | Not specified |
This table highlights the diverse biological activities and potency of related compounds, positioning this compound as a promising candidate for further development.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations.
- Antiviral Mechanism Investigation : Research focused on the antiviral mechanisms of similar compounds revealed that structural modifications could enhance or diminish activity against TMV.
- Cytotoxicity in Cancer Cells : A recent investigation into cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
